molecular formula C15H12ClN3OS B2946974 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 663181-74-6

5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2946974
CAS No.: 663181-74-6
M. Wt: 317.79
InChI Key: PUFSBHLGMNGOGE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic aromatic compound characterized by the presence of a triazole ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorophenyl hydrazine with 4-methoxyphenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The use of optimized reaction conditions, such as controlled temperature and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids.

  • Reduction: Formation of corresponding amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential antiviral, antibacterial, and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It has shown efficacy in preclinical studies for the treatment of certain cancers and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and surface science.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves the interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The phenyl groups enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of proteases and kinases.

  • Receptors: Binding to G-protein-coupled receptors (GPCRs).

  • Pathways: Modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

  • 4-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol

  • 5-(4-Chlorophenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness: 5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its methoxy group enhances its solubility and bioactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-20-13-8-6-12(7-9-13)19-14(17-18-15(19)21)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFSBHLGMNGOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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